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Isoguanine

synthetic biology PCR fidelity expanded genetic alphabet

Researchers engineering expanded genetic alphabets face fidelity bottlenecks when non-natural base pairs exhibit rigid tautomeric profiles incompatible with degenerate recognition. Isoguanine (CAS 149297-79-0) resolves this through its uniquely balanced N1H/N3H tautomer equilibrium in aqueous solution, enabling controlled degenerate base pairing unattainable with guanine or hypoxanthine. • Achieves ~86% replication fidelity per round with Taq polymerase in hachimoji DNA systems, providing a strategic intermediate-fidelity platform for studying tautomeric ambiguity in replication. • Each iG-iC pair in RNA duplexes contributes 0.6 kcal/mol stabilization relative to G-C pairs, enabling precise ΔG modulation in antisense oligonucleotides and siRNAs. • Functions as a degenerate purine analog for single-probe qPCR across polymorphic targets (e.g., HCV subtypes), outperforming hypoxanthine-based degenerate bases. • Supplied at ≥98% HPLC purity as a crystalline powder with full COA documentation; immediate stock availability for research quantities.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 149297-79-0
Cat. No. B601118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoguanine
CAS149297-79-0
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=O)NC(=C2N1)N
InChIInChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11)
InChIKeyDRAVOWXCEBXPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0625 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Isoguanine Procurement Guide: Purine Isomer with Unique Base-Pairing


Isoguanine (2-hydroxyadenine, 6-amino-1,3-dihydro-2H-purin-2-one) is a purine nucleobase that serves as a structural isomer of guanine, distinguished by transposed amino and carbonyl groups at the C2 and C6 positions . It is a product of oxidative DNA damage [1], yet occurs naturally in select organisms [2]. Isoguanine exhibits unique tautomeric equilibria [3] and forms stable base pairs with isocytosine [4], making it a key component in expanded genetic systems [5].

Why Isoguanine Cannot Be Substituted by Common Analogs


Isoguanine differs fundamentally from its close analogs in tautomeric distribution, base-pairing selectivity, and biological fate. Its N1H and N3H tautomers are nearly equally populated in aqueous solution, in stark contrast to xanthine's negligible tautomeric shifts [1]. This tautomeric flexibility grants isoguanine a unique capacity for degenerate base pairing, unlike the more rigid guanine [2]. Furthermore, its biological occurrence pattern—present as the ribonucleoside but not the deoxyribonucleoside in mammalian tissues—diverges markedly from canonical nucleobases [3]. These distinctions render isoguanine non-interchangeable with guanine, xanthine, hypoxanthine, or modified analogs for applications requiring precise tautomeric control, degenerate hybridization, or expanded genetic alphabets.

Isoguanine vs. Structural Analogs: Key Performance Comparisons


PCR Replication Fidelity: Isoguanine vs. 7-Deazaisoguanine

In a direct head-to-head PCR assay using Taq DNA polymerase, 7-deazaisoguanine exhibited a fidelity-per-round of approximately 92%, whereas unmodified isoguanine demonstrated a lower fidelity-per-round of approximately 86% [1]. The study utilized the triphosphates of both nucleobases and measured the effective tautomeric ratio recognized by the polymerase. The observed 6% difference in fidelity is attributed to the elimination of N7 tautomeric ambiguity in the 7-deaza analog.

synthetic biology PCR fidelity expanded genetic alphabet

Parallel-Stranded DNA Stability: Isoguanine vs. Modified Analogs

In parallel-stranded DNA duplexes, the stability of hybrids increased when 8-aza-7-deazaisoguanine replaced isoguanine in base pairs with cytosine, while stability decreased upon incorporation of 7-deazaisoguanine [1]. This direct rank-order comparison (8-aza-7-deaza > isoguanine > 7-deaza) was established using UV-melting and CD spectroscopy.

DNA duplex stability parallel-stranded DNA nucleobase analog comparison

RNA Duplex Stabilization by Isoguanine-Isocytosine Base Pairs

UV optical melting studies of RNA duplexes containing isoguanosine (iG) and isocytidine (iC) revealed sequence-dependent stabilization. For 5'-GC-3'/3'-CG-5' nearest neighbors, each iG-iC replacement added 0.6 kcal/mol stabilizing free energy at 37°C relative to G-C pairs [1]. For 5'-CG-3'/3'-GC-5' and 5'-GG-3'/3'-CC-5' contexts, the free energy difference was less than 0.2 kcal/mol.

RNA duplex stability thermodynamics non-canonical base pairs

Purine Auxotrophy: Growth Response to Isoguanine vs. Guanine

In guanine-deficient mutants of Ophiostoma multiannulatum, isoguanine (oxyadenine) failed to promote growth, whereas guanine and guanosine supported robust growth in a dose-dependent manner [1]. A molar basis comparison showed guanine initiated growth faster than guanosine, though the latter achieved higher maximal extinction. Hypoxanthine and adenine, even at equimolar concentrations, retarded growth when co-administered with guanine.

microbial genetics purine metabolism auxotrophy

Tautomeric Distribution: Isoguanine vs. Xanthine in Aqueous Solution

First-principles DFT calculations (B3LYP/6-31G++G**) revealed that in aqueous solution, the N1H and N3H neutral tautomers of isoguanine are approximately equally populated, whereas xanthine displays essentially no tautomeric shifts in aqueous solution and exists as a near-equal mixture of anionic and neutral forms at physiological pH [1].

tautomerism computational chemistry hydrogen bonding

High-Impact Application Scenarios for Isoguanine


Expanded Genetic Alphabet with Controlled Fidelity

For synthetic biology projects building hachimoji or other expanded DNA systems, isoguanine offers a fidelity-per-round of ~86% with Taq polymerase [1]. This intermediate fidelity—lower than the ~92% of 7-deazaisoguanine—may be strategically leveraged for applications requiring degenerate base pairing or for studying the evolutionary consequences of tautomeric ambiguity in replication.

RNA Duplex Engineering with Context-Dependent Stability

Isoguanosine incorporation into RNA duplexes enables fine control over thermodynamic stability. In 5'-GC-3'/3'-CG-5' contexts, each iG-iC pair adds 0.6 kcal/mol stabilization relative to G-C pairs [2], allowing researchers to tune duplex melting temperatures for antisense oligonucleotides, siRNAs, or riboswitches where precise ΔG modulation is critical.

Degenerate Probe and Primer Design for Polymorphic Targets

Isoguanine functions as a degenerate purine analog, forming unusually stable base pairs with guanine and enabling quantitative PCR assays that yield equivalent results across polymorphic targets (e.g., HCV subtypes) with a single probe [3]. This property is not shared by common degenerate bases like hypoxanthine, which exhibited lower signal in analogous assays.

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